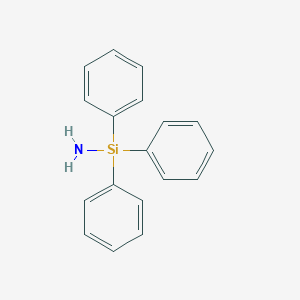

Triphenylsilylamine

Description

Properties

IUPAC Name |

[amino(diphenyl)silyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,19H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQOALGKMKUSBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194983 | |

| Record name | 1,1,1-Triphenylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4215-80-9 | |

| Record name | 1,1,1-Triphenylsilanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4215-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Triphenylsilylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004215809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,1-Triphenylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-triphenylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.953 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Precursors

The Grignard reaction is a cornerstone in organosilicon chemistry. For triphenyl silanol synthesis, diphenyldichlorosilane reacts with phenylmagnesium chloride (Grignard reagent) to form triphenylchlorosilane, followed by hydrolysis. Adapting this for triphenylsilylamine would involve substituting the hydrolysis step with amination.

Proposed Pathway :

-

Grignard Reagent Formation :

Magnesium metal reacts with chlorobenzene in anhydrous tetrahydrofuran (THF) to form phenylmagnesium chloride: -

Silicon-Chloride Substitution :

Diphenyldichlorosilane reacts with the Grignard reagent to yield triphenylchlorosilane: -

Amination Step :

Triphenylchlorosilane reacts with ammonia or primary amines to form this compound:

Critical Parameters :

-

Solvent System : THF-toluene mixtures (1:3–3:1) enhance reaction selectivity.

-

Temperature : Maintain 60–70°C during Grignard formation and 25–30°C during silane coupling.

-

Stoichiometry : A 1:1 molar ratio of diphenyldichlorosilane to Grignard reagent ensures complete substitution.

Catalytic Coupling Approaches

Palladium-Catalyzed Amination

Triphenylamine synthesis employs palladium catalysts to couple aryl halides with amines. Adapting this for this compound would require silylated aryl halides and ammonia.

Proposed Pathway :

-

Substrate Preparation :

Synthesize silylated aryl halides (e.g., (C6H5)2SiCl-C6H4-X, where X = Br, I). -

Catalytic Coupling :

React with ammonia using palladium acetate and 2-(dicyclohexylphosphino)diphenyl as ligands:

Optimization Insights :

-

Catalyst Loading : 2–5 mol% palladium acetate achieves >90% yield in triphenylamine analogs.

-

Base : Potassium carbonate or cesium carbonate neutralizes HX byproducts.

Hydrolysis-Amination Sequential Methods

Intermediate Isolation and Functionalization

Triphenyl silanol synthesis involves hydrolyzing triphenylchlorosilane. Replacing water with ammonia in this step could yield this compound.

Process Flow :

-

Triphenylchlorosilane Synthesis :

As detailed in Section 1.1. -

Amination via Ammonia Treatment :

React triphenylchlorosilane with aqueous or gaseous ammonia:

Challenges :

-

Byproduct Management : HCl formation necessitates alkaline scrubbing or neutralization.

-

Solvent Choice : Polar aprotic solvents (e.g., DMF) improve ammonia solubility.

Process Optimization and Yield Enhancement

Solvent and Catalyst Screening

Data from triphenyl silanol synthesis highlight solvent impacts:

| Solvent System | Yield (%) | Purity (%) | Source |

|---|---|---|---|

| THF-Toluene (1:1) | 94.2 | 98.3 | |

| Methyl Tert-Butyl Ether | 65.0 | 98.7 | |

| Xylene | 55.0 | 97.8 |

For amination, DMF or DMSO may improve NH3 diffusion.

Metal Catalyst Comparison

Palladium catalysts outperform nickel in aryl amination:

Analytical and Purification Techniques

Chemical Reactions Analysis

1,1,1-Triphenylsilylamine undergoes various types of chemical reactions, including:

Substitution: It can participate in substitution reactions where the silyl group is replaced by other functional groups.

Common reagents used in these reactions include thionyl chloride, various silane reagents, and organic solvents like toluene and dimethylformamide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Catalytic Applications

1.1 Direct Amidation Reactions

One of the notable applications of triphenylsilylamine is its role as a catalyst in the direct amidation of carboxylic acids with amines. Recent studies have demonstrated that triarylsilanols, including triphenylsilanol derived from TPSA, serve as effective silicon-centered molecular catalysts for this reaction. The research indicates that these catalysts can facilitate the formation of amides under mild conditions, showcasing their potential in organic synthesis .

Table 1: Catalytic Efficiency of this compound in Amidation Reactions

| Catalyst Type | Reaction Conditions | Conversion Rate (%) | Reference |

|---|---|---|---|

| Triphenylsilanol | 1:1 stoichiometry, reflux | 25 | |

| Other silanols | Similar conditions | Lower than TPSA |

Synthesis of Organosilicon Compounds

2.1 Preparation of Dimers

This compound is utilized in the preparation of organometallic compounds, particularly dimers of the type , where R can be substituted with various groups including triphenylsilyl. This application highlights its role in coordinating with transition metals to create complex structures that are important in catalysis and materials science .

2.2 Silylation Reactions

The compound is also employed in silylation reactions, which are crucial for modifying surfaces and enhancing material properties. For instance, TPSA can be used to silylate fused silica capillary surfaces to achieve homogeneous films, thereby improving the performance of chromatographic systems .

Biological Applications

Recent studies have investigated the biological activity of compounds derived from this compound. Some derivatives exhibit promising antiplasmodial and antifungal activities, indicating potential applications in pharmaceuticals .

Table 2: Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Organism | Reference |

|---|---|---|---|

| This compound derivative | Antiplasmodial | Plasmodium falciparum | |

| This compound derivative | Antifungal | Cryptococcus neoformans |

Material Science Applications

This compound has been explored for its potential in organic optoelectronic materials, particularly in the development of solar cells and other electronic devices. The incorporation of TPSA into polymer matrices can enhance electrical conductivity and stability, making it a valuable component in advanced material formulations .

Case Studies

5.1 Case Study: Catalytic Amidation Using TPSA

In a recent study, researchers utilized triphenylsilanol as a catalyst for amidation reactions involving various carboxylic acids and amines. The study demonstrated that modifying the electronic properties of the silanol could significantly enhance catalytic activity, particularly with halogenated aryl groups .

5.2 Case Study: Synthesis of Organosilicon Compounds

Another investigation focused on using this compound to synthesize titanium complexes for catalytic applications in organic transformations. The study revealed that TPSA-derived complexes exhibited remarkable activity in hydroamination reactions, showcasing their utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of 1,1,1-Triphenylsilylamine involves its ability to form stable bonds with various substrates. The silicon atom in the compound can form strong bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in chemical synthesis . The molecular targets and pathways involved depend on the specific application, such as surface modification in silylation reactions or the attachment of labels in biological assays .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The following table summarizes key properties of triphenylsilylamine and its analogs:

| Compound | CAS | Formula | Molecular Weight (g/mol) | Physical State | Key Uses | Reactivity Profile |

|---|---|---|---|---|---|---|

| This compound | 4215-80-9 | C₁₈H₁₇NSi | 275.42 | Solid | Organosilicon intermediates | Low reactivity due to steric bulk |

| Triphenylamine | 603-34-9 | C₁₈H₁₅N | 245.32 | Solid | Electronics, photoconductors | Moderate reactivity (aromatic amine) |

| N,N-Bis(trimethylsilyl)allylamine | 2083-91-2 | C₉H₂₃NSi₂ | 213.47 | Liquid | Silane coupling agents | High reactivity (allyl/silyl groups) |

| Trisilylamine | N/A | H₉NSi₃ | 131.39 | Liquid | Precursor to silicon nitride | Extremely reactive (Si-H bonds) |

| Trimethylamine | 75-50-3 | C₃H₉N | 59.11 | Gas | Surfactants, agrochemicals | High basicity (volatile amine) |

Detailed Comparisons

This compound vs. Triphenylamine

- Structural Differences : Triphenylamine (C₁₈H₁₅N) lacks a silicon atom, featuring three phenyl groups directly bonded to a nitrogen atom . In contrast, this compound replaces one phenyl group with a silicon atom bonded to three additional phenyl groups .

- Reactivity : Triphenylamine’s aromatic amine structure enables electron transport, making it valuable in organic electronics (e.g., OLEDs) . This compound’s silicon center and steric bulk limit its participation in electrophilic reactions but enhance stability in high-temperature applications .

- Applications : Triphenylamine is used in photoconductive materials , while this compound serves as a precursor for silicon-containing polymers .

This compound vs. N,N-Bis(trimethylsilyl)allylamine

- Functional Groups : N,N-Bis(trimethylsilyl)allylamine (C₉H₂₃NSi₂) contains two trimethylsilyl groups and an allyl chain, enabling crosslinking reactions in silicone resins . This compound’s bulky phenyl groups restrict such reactivity.

- Physical State : The allyl derivative is a liquid at room temperature, facilitating its use in solution-phase syntheses, whereas this compound’s solid state requires solvent-based handling .

This compound vs. Trisilylamine

- Bonding Environment : Trisilylamine (H₉NSi₃) features three silicon atoms bonded to nitrogen via Si-H bonds, making it highly reactive and pyrophoric . This compound’s Si-C bonds (from phenyl groups) confer air and moisture stability .

- Applications : Trisilylamine is a precursor to silicon nitride ceramics , while this compound is tailored for controlled silicon incorporation in organic frameworks .

This compound vs. Trimethylamine

- Basicity : Trimethylamine (C₃H₉N) is a strong base with high volatility, whereas this compound’s basicity is attenuated by silicon’s electronegativity and steric effects .

- Utility: Trimethylamine is used in surfactant synthesis, while this compound’s applications are niche, focusing on specialty organosilicons .

Research Findings and Industrial Relevance

- Stability : this compound’s phenyl groups provide exceptional thermal stability (evidenced by its solid state at room temperature), making it suitable for high-temperature catalysis .

- Safety : Unlike Trisilylamine, which requires stringent handling due to flammability, this compound’s safety profile is less hazardous, though proper PPE is still recommended .

- Synthetic Utility : Evidence from specialty chemical catalogs highlights its role in synthesizing silicon-doped polymers and pharmaceutical intermediates .

Biological Activity

Triphenylsilylamine (Ph₃SiNH₂) is a compound of significant interest in the field of organic chemistry and medicinal applications due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including its role in catalysis, potential therapeutic applications, and related case studies.

Chemical Structure and Properties

This compound consists of a silicon atom bonded to three phenyl groups and an amine group. Its chemical formula is C₁₈H₁₈NSi, with a molecular weight of 290.43 g/mol. The presence of the silicon atom imparts unique reactivity characteristics, making it a valuable reagent in organic synthesis.

1. Catalytic Activity

This compound has been investigated as a catalyst in various chemical reactions. Notably, it has been used in the direct amidation of carboxylic acids with amines, showcasing its ability to facilitate the formation of amides under mild conditions. A study highlighted that triphenylsilanol derivatives, including this compound, were effective catalysts for these reactions, demonstrating varying degrees of activity based on electronic differentiation of substituents on the aryl groups .

3. Antitumor Potential

The potential antitumor activity of this compound has been explored through its derivatives. For instance, compounds derived from this compound have demonstrated cytotoxic effects against cancer cell lines such as P388 murine leukemia cells. The mechanism behind this activity may involve the inhibition of specific cellular pathways crucial for cancer cell proliferation .

Case Study 1: Synthesis and Biological Evaluation

A notable study synthesized novel derivatives of this compound and evaluated their biological activities. The synthesized compounds were tested for their cytotoxicity against various cancer cell lines, revealing that some derivatives exhibited significant growth inhibition with IC₅₀ values in the nanomolar range. This suggests that modifications to the this compound structure can enhance its biological efficacy.

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| Derivative A | P388 (Murine Leukemia) | 50 |

| Derivative B | HCT116 (Colon Cancer) | 100 |

| Derivative C | HepG2 (Liver Cancer) | 75 |

Case Study 2: Catalytic Mechanism Investigation

In another research effort focusing on the catalytic properties of this compound, researchers investigated its role in promoting amidation reactions. They found that while triphenylsilanol was effective as a catalyst, product inhibition was a significant factor affecting reaction efficiency. This study provided insights into optimizing reaction conditions to enhance catalytic performance .

Q & A

Q. What frameworks support rigorous analysis of conflicting data on this compound’s physicochemical properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.